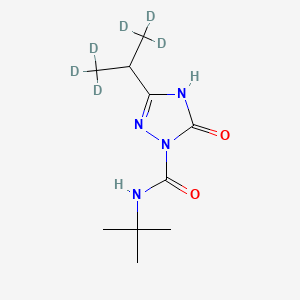
1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is an organometallic compound that belongs to the class of metallocenes. These compounds are characterized by the presence of a metal atom sandwiched between two cyclopentadienyl anions. The zirconium atom in this compound is coordinated to two chlorine atoms and a cyclopentadienyl ligand that is substituted with ethyl and methyl groups. This compound is of significant interest due to its applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride typically involves the reaction of zirconium tetrachloride with 1-ethyl-2-methylcyclopenta-1,3-diene. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO2) and other zirconium oxides.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various substituted zirconium complexes depending on the substituent used.
Scientific Research Applications
1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions.
Biology: The compound is studied for its potential use in bioinorganic chemistry and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of high-performance materials, including advanced polymers and composites.
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the zirconium atom to various substrates. The cyclopentadienyl ligand stabilizes the zirconium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride can be compared with other metallocenes such as ferrocene, nickelocene, and cobaltocene. While these compounds share a similar structure, the unique properties of zirconium, such as its larger atomic radius and different electronic configuration, impart distinct reactivity and stability to this compound. This makes it particularly useful in applications where other metallocenes may not be as effective.
List of Similar Compounds
- Ferrocene (Fe(C5H5)2)
- Nickelocene (Ni(C5H5)2)
- Cobaltocene (Co(C5H5)2)
- Titanocene dichloride (Ti(C5H5)2Cl2)
Properties
CAS No. |
168196-36-9 |
|---|---|
Molecular Formula |
C16H22Cl2Zr |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-ethyl-2-methylcyclopenta-1,3-diene;zirconium(4+);dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Zr/c2*1-3-8-6-4-5-7(8)2;;;/h2*4H,3,6H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
BOXWJJYVBDSNGG-UHFFFAOYSA-L |
Canonical SMILES |
CCC1=C([C-]=CC1)C.CCC1=C([C-]=CC1)C.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)


![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
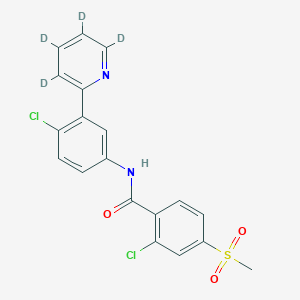
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)

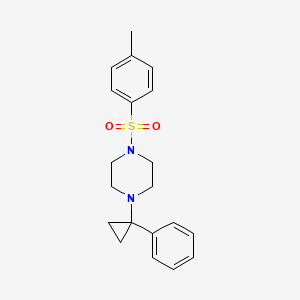
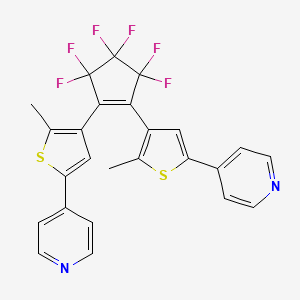
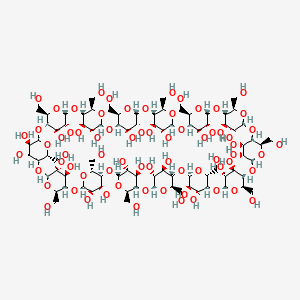
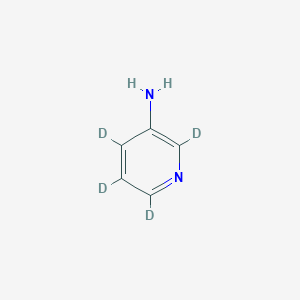
![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)

